molecular formula C18H24ClN9O4S3 B12814490 7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride

7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride

Cat. No.: B12814490
M. Wt: 562.1 g/mol
InChI Key: SVSFIELZISOJDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefotiam hydrochloride involves several key steps. The starting material is typically a cephalosporin nucleus, which undergoes acylation with a thiazole derivative to form the intermediate compound. This intermediate is then reacted with a tetrazole derivative to yield cefotiam . The reaction conditions often involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of cefotiam hydrochloride involves large-scale synthesis using similar reaction steps as described above. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form . The compound is then formulated into various dosage forms, including sterile powders for injection .

Chemical Reactions Analysis

Types of Reactions: Cefotiam hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cefotiam hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Cefotiam Hydrochloride: Cefotiam hydrochloride is unique in its specific activity profile and pharmacokinetic properties. It has a relatively short half-life and is rapidly absorbed following intramuscular injection, making it suitable for treating acute infections . Additionally, its resistance to certain beta-lactamases produced by Gram-negative bacteria enhances its effectiveness against a broader range of pathogens .

Properties

Molecular Formula

C18H24ClN9O4S3

Molecular Weight

562.1 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H

InChI Key

SVSFIELZISOJDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl

Origin of Product

United States

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